molecular formula C20H22ClN5O2 B2646468 8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 899727-24-3

8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2646468
CAS No.: 899727-24-3
M. Wt: 399.88
InChI Key: MPHHVGIURJSBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a chlorinated phenyl group, multiple methyl groups, and a propyl chain

Scientific Research Applications

8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

The synthesis of 8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-chloro-4-methylphenyl isocyanate and 1,6,7-trimethyl-3-propyl-1H-imidazo[1,2-g]purine-2,4-dione.

    Reaction Conditions: The reaction typically involves the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride) to facilitate the reaction.

    Reaction Steps:

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to yield corresponding hydrolyzed products.

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to different biological activities and applications.

    Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but differ in the nature of the substituents and their pharmacological properties.

    Imidazo[4,5-b]pyridines: These compounds also share a similar core structure but have different substitution patterns, leading to unique biological activities and applications.

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-6-9-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)14-8-7-11(2)15(21)10-14/h7-8,10H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHHVGIURJSBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=C(C=C4)C)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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